N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
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Overview
Description
N,N,N-Trimethylbicyclo[221]heptan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C10H20IN It is known for its unique bicyclic structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide typically involves the quaternization of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with an iodide source. One common method includes the reaction of N,N,N-trimethylbicyclo[2.2.1]heptan-2-amine with methyl iodide in an appropriate solvent under reflux conditions. The reaction proceeds as follows:
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine+Methyl iodide→N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for halide exchange reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
Substitution: Formation of N,N,N-trimethylbicyclo[2.2.1]heptan-2-aminium salts with different anions.
Oxidation: Oxidized derivatives of the bicyclic framework.
Reduction: Reduced forms of the compound, potentially altering the bicyclic structure.
Scientific Research Applications
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and disinfectants.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
- N,N,N-Trimethylbicyclo[2.2.1]heptan-2-amine bromide
Uniqueness
N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts. The iodide ion may also enhance the compound’s efficacy in certain applications, such as antimicrobial activity.
Properties
CAS No. |
64706-42-9 |
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Molecular Formula |
C10H20IN |
Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-11(2,3)10-7-8-4-5-9(10)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UKZJHVQFAJASID-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1CC2CCC1C2.[I-] |
Origin of Product |
United States |
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